molecular formula C7H6N2OS B1521108 2-Amino-1,3-benzothiazol-7-ol CAS No. 62715-76-8

2-Amino-1,3-benzothiazol-7-ol

Cat. No.: B1521108
CAS No.: 62715-76-8
M. Wt: 166.2 g/mol
InChI Key: AMBHNZCZUDCPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3-benzothiazol-7-ol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-1,3-benzothiazol-7-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a benzothiazole core with an amino group at the 2-position and a hydroxyl group at the 7-position. This structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial growth, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Microorganism Activity Reference
Enterococcus faecalisModerate inhibition
Staphylococcus aureusSignificant inhibition
Escherichia coliMinimal inhibition

The compound's mechanism of action in antimicrobial activity may involve the inhibition of bacterial enzymes such as DNA gyrase, which is crucial for DNA replication. Additionally, it may affect quorum sensing pathways in bacteria, thereby disrupting their communication and virulence.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated efficacy in inhibiting the proliferation of several cancer cell lines.

Case Study: Anticancer Effects

In a study evaluating the effects on human melanoma (A375) and lung cancer (A549) cell lines, this compound showed significant antiproliferative activity. The compound was found to induce apoptosis and alter cell cycle progression .

Table 2: Anticancer Activity of this compound

Cell Line IC50 (μM) Mechanism Reference
A375 (melanoma)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest
H1299 (non-small cell lung)18Inhibition of AKT/ERK pathways

The compound's ability to induce apoptosis is attributed to the activation of caspases and disruption of mitochondrial function. Furthermore, it has been noted to inhibit key signaling pathways that are often upregulated in cancer cells, such as AKT and ERK .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Table 3: Anti-inflammatory Effects

Cytokine Effect Concentration (μM) Reference
IL-6Decreased production1 - 4
TNF-αDecreased production1 - 4

Properties

IUPAC Name

2-amino-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHNZCZUDCPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62715-76-8
Record name 2-amino-1,3-benzothiazol-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3-benzothiazol-7-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-1,3-benzothiazol-7-ol
Reactant of Route 3
Reactant of Route 3
2-Amino-1,3-benzothiazol-7-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Amino-1,3-benzothiazol-7-ol
Reactant of Route 5
Reactant of Route 5
2-Amino-1,3-benzothiazol-7-ol
Reactant of Route 6
Reactant of Route 6
2-Amino-1,3-benzothiazol-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.